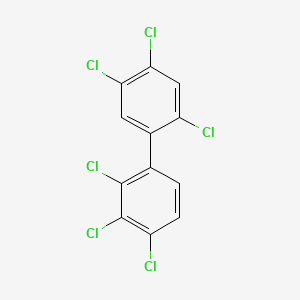

2,2',3,4,4',5'-Hexachlorobiphenyl

Beschreibung

Significance of 2,2',3,4,4',5'-Hexachlorobiphenyl as a Major Environmental Contaminant and Indicator Congener

This compound (PCB 138) is one of the most frequently detected and abundant PCB congeners in environmental and biological samples, including human tissues. ewg.orgnih.gov Its widespread presence is a result of its inclusion in the most common commercial PCB mixtures, such as Aroclor 1260, and its high resistance to environmental and metabolic degradation. researchgate.netwikipedia.org

The significance of PCB 138 extends to its role as an "indicator congener." Because analyzing all 209 PCB congeners is complex and costly, researchers often measure a select group of abundant congeners to estimate the total PCB concentration in a sample. nih.gov PCB 138, along with others like PCB 153 and PCB 180, is a key indicator congener used for this purpose. nih.govresearchgate.net Studies have shown that these three highly chlorinated congeners can constitute approximately 50% of the total PCB content in human blood or plasma samples. nih.gov The German "Human Biomonitoring (HBM) Commission," for instance, uses a method where the sum of these indicator congeners multiplied by a factor of two represents the total PCB body burden. nih.gov

However, the congener pattern can differ based on the source of exposure. For example, indoor air contamination might lead to a higher relative intake of lower-chlorinated PCBs. In such cases, it has been recommended to use an expanded set of six indicator congeners (PCBs 28, 52, 101, 138, 153, and 180) to more accurately assess exposure. nih.gov The predominance of hexachlorobiphenyls like PCB 138 and PCB 153 has been noted in various environmental matrices, such as sediments, where they can contribute more than 60% of the total PCBs. researchgate.net

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 35065-28-2 | sigmaaldrich.comca.gov |

| Molecular Formula | C12H4Cl6 | nih.govsigmaaldrich.com |

| Molecular Weight | 360.88 g/mol | sigmaaldrich.com |

| Appearance | Colorless, odorless crystals (most congeners) | wordpress.com |

| XLogP3 | 7.2 | nih.gov |

Historical Overview of Environmental PCB Research and Regulatory Actions

The history of PCBs is marked by their transition from a widely used industrial chemical to a globally recognized environmental hazard. americaunites.com Manufactured in the United States from 1929 to 1979, evidence of their potential harm to workers emerged as early as the 1930s and 1940s. americaunites.comtriumvirate.com However, it was not until 1966 that Swedish scientist Sören Jensen documented the widespread presence of PCBs in wildlife and humans, even in areas where they had never been used, highlighting their persistence and capacity for long-range transport. nih.gov

This discovery spurred further research and growing public concern. In 1971, the United States established an Interdepartmental Task Force on PCBs, which recommended restricting their use to essential applications with minimal human exposure. triumvirate.comnih.gov Despite these findings, industrial discharges continued; for instance, General Electric released approximately 1.3 million pounds of PCBs into the Hudson River between 1947 and 1977. triumvirate.com

A pivotal moment in PCB regulation came in 1976 with the passage of the U.S. Toxic Substances Control Act (TSCA). wordpress.comamericaunites.com This act specifically banned the manufacture, processing, distribution, and sale of PCBs except in "totally enclosed" systems, making it the only chemical Congress has ever directly banned. americaunites.comoto-env.com The U.S. Environmental Protection Agency (EPA) was tasked with implementing and enforcing these regulations. wordpress.com

On the international stage, the growing understanding of the global nature of POP contamination led to the adoption of the Stockholm Convention on Persistent Organic Pollutants in 2001, which came into force in 2004. iisd.orgpops.int This treaty designated PCBs as one of the "dirty dozen" chemicals to be phased out globally. triumvirate.com The convention set clear deadlines for parties: to eliminate the use of PCBs in equipment by 2025 and to ensure the environmentally sound management of PCB-containing wastes by 2028. pops.intiisd.org

| Year | Event | Source |

|---|---|---|

| 1929 | Commercial manufacturing of PCBs begins in the U.S. | stopthepops.com |

| 1966 | Swedish scientists document widespread PCB presence in the environment and humans. | nih.gov |

| 1976 | The U.S. Congress passes the Toxic Substances Control Act (TSCA), banning the manufacture and sale of PCBs. | wordpress.comamericaunites.com |

| 1979 | The EPA's plan to discontinue almost all uses of PCBs takes effect. | triumvirate.comnih.gov |

| 2001 | The Stockholm Convention on Persistent Organic Pollutants is adopted, targeting PCBs for global phase-out. | iisd.org |

| 2004 | The Stockholm Convention enters into force. | pops.int |

| 2025 | Stockholm Convention deadline for Parties to eliminate the use of PCBs in equipment. | pops.intiisd.org |

| 2028 | Stockholm Convention deadline for Parties to achieve environmentally sound waste management of PCBs. | pops.intiisd.org |

Research Gaps and Objectives for this compound Studies

Despite decades of research and regulatory action, significant challenges and knowledge gaps remain concerning PCBs, including the congener PCB 138. A primary objective is the environmentally sound management (ESM) of the vast quantities of PCB-containing materials that still exist worldwide. acs.org Globally, over 10 million tonnes of these materials remain, and a majority of countries lack the capacity to manage this waste effectively, making the 2028 Stockholm Convention goal a significant challenge. acs.org

A critical research gap is the incomplete understanding of the combined effects of different PCB congeners. nih.gov Human and environmental exposures are always to complex mixtures of congeners, not individual compounds. Research has traditionally focused on individual congeners or broad categories like "dioxin-like" versus "non-dioxin-like" PCBs. nih.gov There is a growing need for multipollutant analyses to investigate the potential additive, synergistic, or antagonistic effects among the various chemicals to which populations are exposed. nih.gov

Furthermore, the discovery of "non-legacy" PCBs, which are unintentionally produced in modern industrial processes and from materials like paints, presents a new area for research. acs.orgnih.gov These newly identified congeners are present in both indoor and outdoor air and can accumulate in human tissues, yet their sources, transport, and toxicological profiles are not as well understood as those of legacy PCBs found in commercial mixtures. nih.gov

Future objectives for PCB 138 studies should include:

Improved Exposure Assessment: Refining analytical methods to better quantify individual congeners in complex mixtures and developing more accurate models to estimate exposure from various sources, including diet and indoor air. nih.gov

Mixture Toxicology: Conducting studies that assess the health effects of realistic PCB mixtures that reflect current human and environmental exposure patterns, including combinations of legacy and non-legacy congeners.

Global Inventory and Management: Supporting efforts to create comprehensive global inventories of remaining PCB stocks and developing and implementing cost-effective and environmentally sound technologies for their destruction. acs.org

Continued Biomonitoring: Maintaining long-term human and environmental monitoring programs to track trends in PCB 138 and other key congener levels, evaluate the effectiveness of regulatory actions, and identify emerging issues. ewg.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3-trichloro-4-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-2-1-5(11(17)12(7)18)6-3-9(15)10(16)4-8(6)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUMZMSNLZHIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038300 | |

| Record name | 2,2',3,4,4',5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35065-28-2 | |

| Record name | PCB 138 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3',4,4',5-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5'-hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4,4',5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y6JIG1867 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Bioaccumulation, Biotransformation, and Trophic Transfer Dynamics of 2,2 ,3,4,4 ,5 Hexachlorobiphenyl

Bioaccumulation Mechanisms and Factors Influencing Uptake in Organisms

The accumulation of 2,2',3,4,4',5'-Hexachlorobiphenyl in living organisms is governed by its physicochemical properties, primarily its high lipophilicity, which facilitates its passage across biological membranes and subsequent sequestration in lipid-rich tissues.

Absorption Across Biological Membranes

As a highly lipophilic compound, this compound is readily absorbed by organisms through various routes, including oral, dermal, and inhalation pathways. nih.gov Its high octanol-water partition coefficient (Log Kow) facilitates passive diffusion across the lipid bilayers of cell membranes. Once absorbed, it is transported in the blood, often bound to proteins such as albumin, which facilitates its distribution throughout the body. nih.govnih.gov The efficiency of absorption is linked to the organism's physiology and the exposure medium. In aquatic environments, for instance, bioaccumulation is influenced by factors such as the organism's habitat and the partitioning of the compound between water and sediment. greenfacts.org

Tissue Distribution and Sequestration in Lipid-Rich Compartments

Following absorption, this compound is distributed to and accumulates in tissues with high lipid content. nih.gov Due to its slow metabolism, it tends to be stored in these compartments for extended periods. nih.gov Adipose tissue (fat) is a primary storage site for this and other persistent PCBs. greenfacts.org Studies on occupationally exposed individuals have shown that PCB concentrations in adipose tissue are significantly higher than in plasma, with an estimated partition ratio of approximately 190:1, indicating a strong affinity for fatty tissues. Other lipid-rich compartments where it can be sequestered include the skin and liver. nih.gov This sequestration in fatty tissues serves as a long-term reservoir, leading to a high potential for biomagnification in food webs as it is transferred from lower to higher trophic levels. greenfacts.org

Biotransformation and Metabolism of this compound in Environmental Organisms

While persistent, this compound can undergo biotransformation, a process critical to its potential toxicity and excretion. This metabolism is primarily mediated by enzymes that increase its water solubility.

Role of Cytochrome P450 Enzymes (CYP) and Other Phase I Biotransformation

The initial and rate-limiting step in the metabolism of this compound is Phase I biotransformation, predominantly catalyzed by the cytochrome P450 (CYP) monooxygenase system. nih.govmdpi.com This enzymatic system, found in the liver and other tissues of many organisms, introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) structure. nih.govnih.gov This oxidation process can occur either through direct insertion of a hydroxyl group or via the formation of a highly reactive arene oxide intermediate, which then rearranges to a hydroxylated product. nih.gov The specific CYP enzymes involved can vary between species, influencing the rate and profile of metabolites formed. greenfacts.org Microorganisms can also utilize CYP450 enzymes to produce hydroxylated PCB products. mdpi.com

Formation and Identification of Hydroxylated (OH-PCB) and Other Metabolites

The oxidation of this compound (PCB 138) by CYP enzymes results in the formation of various hydroxylated metabolites (OH-PCBs). nih.govnih.gov These metabolites are more polar than the parent compound, but several can still persist and circulate in the blood. nih.gov Studies analyzing human serum have identified specific metabolites derived from PCB 138. One such metabolite is 3′-OH-2,2',3,4,4',5'-hexachlorobiphenyl (3′-OH-CB138). nih.gov The presence of PCB 138 as a major parent congener in exposed populations corresponds with the detection of several OH-PCB metabolites in their serum, highlighting its role as a significant source of these metabolic products. nih.gov

Table 1: Identified Hydroxylated Metabolite of this compound

| Parent Compound | Metabolite | Matrix |

| This compound (PCB 138) | 3′-OH-2,2',3,4,4',5'-hexachlorobiphenyl (3′-OH-CB138) | Human Serum |

This table is interactive. Click on the headers to sort.

Phase II Conjugation Pathways: Glucuronidation and Sulfation

Following Phase I hydroxylation, the newly formed OH-PCBs can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion from the body. nih.gov The two primary conjugation pathways for OH-PCBs are glucuronidation and sulfation.

Glucuronidation: This process involves the attachment of glucuronic acid to the hydroxyl group of the metabolite. While specific studies on the glucuronidation of PCB 138 metabolites are limited, it is a known pathway for other hexachlorobiphenyls, where hydroxylated metabolites are converted to glucuronide conjugates. nih.gov

Sulfation: This pathway involves the addition of a sulfonate group (SO₃⁻) to the hydroxylated metabolite, catalyzed by sulfotransferase enzymes. nih.govnih.gov Sulfation is a significant metabolic route for OH-PCBs. nih.gov Research has confirmed the presence of sulfated metabolites of PCB 138 in human serum, identified as PCB 138 sulfate . acs.org This indicates that sulfation is an active pathway for the metabolism of this compound-derived metabolites in humans. acs.org

Table 2: Identified Phase II Conjugate of this compound

| Parent Compound | Phase I Metabolite | Phase II Conjugate | Conjugation Pathway | Matrix |

| This compound (PCB 138) | Hydroxylated PCB 138 | PCB 138 sulfate | Sulfation | Human Serum |

This table is interactive. Click on the headers to sort.

Species-Specific Differences in Biotransformation Profiles and Rates

The biotransformation of this compound (PCB 138) is a complex process that varies significantly among different species, influencing its persistence and potential for bioaccumulation. The rate and mechanism of metabolism are dependent on both the animal species and the specific molecular structure of the PCB congener. greenfacts.org In general, the metabolism of PCBs is slow and varies based on the degree and position of chlorination. nih.gov

Vertebrates, including fish, birds, and mammals, can metabolize certain PCB congeners, though the efficiency of these transformations differs. greenfacts.org Fish, for instance, are known to metabolize PCBs even more slowly than mammalian species, which contributes to the higher retention and accumulation of these compounds in aquatic organisms. nih.gov The primary pathway for PCB metabolism is initiated by the cytochrome P450 (CYP) monooxygenase system, which introduces hydroxyl groups to make the molecule more polar and easier to excrete. nih.govnih.gov

The structural configuration of PCB 138, which possesses vicinal hydrogen atoms in the meta-para positions on one of its phenyl rings, makes it a substrate for CYP2B-like enzymes. researchgate.net Studies on rainbow trout have shown that PCBs with this structural feature are more readily biotransformed. researchgate.net However, even within fish, factors such as water temperature can influence metabolic rates, with evidence suggesting that PCB elimination occurs much more slowly at colder temperatures. nih.gov

In mammals, PCB metabolism is generally more efficient than in fish. nih.gov For example, studies on the closely related 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) show different metabolic products across species; it is metabolized to a hydroxylated derivative in mice and rats, while rabbits produce additional metabolites, including those involving a chlorine shift. nih.gov While specific comparative rate data for PCB 138 across a wide range of species is limited, the established principles of PCB metabolism suggest that mammals would exhibit a higher capacity for its biotransformation compared to fish and invertebrates, leading to different accumulation patterns in terrestrial and aquatic food webs.

Table 1: Factors Influencing Species-Specific Biotransformation of PCB 138

| Factor | Influence on Biotransformation | Relevant Species | Citation |

| Enzyme Systems | Efficiency of cytochrome P450 enzymes determines metabolic rate. | Mammals, Birds, Fish | nih.gov, greenfacts.org |

| Metabolic Rate | Generally slower in fish compared to mammals, leading to higher bioaccumulation in aquatic life. | Fish, Mammals | nih.gov |

| Congener Structure | Presence of vicinal H-atoms at meta-para positions makes PCB 138 susceptible to CYP2B-like metabolism. | Rainbow Trout | researchgate.net |

| Environmental Conditions | Lower water temperatures can decrease the rate of PCB elimination in fish. | Fish | nih.gov |

Atropselective Metabolism of Chiral Forms of Hexachlorobiphenyls

This compound (PCB 138) is an atropisomeric chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. nih.gov While these enantiomers have identical physical and chemical properties, they can be processed differently by biological systems, particularly during metabolism. acs.org This selective processing, known as atropselective or enantioselective metabolism, can alter the enantiomeric composition of PCB 138 in biota compared to the original racemic mixture (a 1:1 ratio of enantiomers) found in technical PCB formulations. nih.gov

The biotransformation of chiral PCBs by cytochrome P450 enzymes is often an atropselective process. nih.govnih.gov This results in one enantiomer being metabolized at a faster rate than the other, leading to an enrichment of the more persistent enantiomer in tissues. The change in the enantiomeric fraction (EF) from the racemic value of 0.5 is a key indicator of this biological processing. acs.org

Species-dependent patterns in PCB enantiomeric fractions are commonly observed, suggesting that different organisms have varying abilities to metabolize PCB enantiomers selectively. nih.gov For instance, studies on a variety of chiral PCBs in aquatic and riparian biota, including fish and bivalves, have revealed non-racemic EFs, indicating significant metabolic degradation that would be missed by non-chiral analysis. nih.gov The direction of this enantioselective enrichment can differ between species. For example, incubations with rat liver microsomes showed preferential metabolism of specific enantiomers for several chiral PCBs, such as (+)-PCB 136 and (−)-PCB 149. nih.gov

While much of the detailed research has focused on other chiral congeners like PCB 95 and PCB 136, the principles of atropselective metabolism are directly applicable to PCB 138. nih.govnih.gov The presence of non-racemic fractions of chiral PCBs in wildlife confirms that metabolic processes are a significant factor in the fate of these compounds and that analyzing enantiomer-specific behavior is crucial for understanding their toxicokinetics. nih.gov

Trophic Transfer and Biomagnification of this compound in Food Webs

Trophic transfer is the process by which contaminants are passed from one level of a food web to the next, from prey to predator. researchgate.net For persistent and lipophilic (fat-soluble) compounds like this compound, this transfer can lead to biomagnification, a phenomenon where the concentration of the substance increases in organisms at successively higher trophic levels. greenfacts.orgpsu.edu PCBs, including the congener PCB 138, are well-documented to biomagnify in both aquatic and terrestrial food chains. psu.edunih.gov

The process begins with the bioaccumulation of the compound from the environment (water, sediment, or soil) into organisms at the bottom of the food web, such as plankton or plants. greenfacts.org These organisms are then consumed by primary consumers (e.g., small fish, invertebrates), which are in turn eaten by secondary and tertiary consumers (e.g., larger predatory fish, birds, and mammals). greenfacts.org Due to its resistance to metabolic degradation, PCB 138 is not easily eliminated and accumulates in the fatty tissues of organisms. nih.gov As a result, predators consuming contaminated prey retain the contaminant, leading to concentrations that can be orders of magnitude higher than in the surrounding environment. greenfacts.org

Field studies have consistently demonstrated the biomagnification of PCB 138. Research in Arctic ecosystems revealed strong positive relationships between the trophic level of an organism and its concentration of recalcitrant PCB congeners, including PCB 138 and PCB 153. psu.edu Similarly, a study in Lake Michigan's offshore food web found that the concentration of PCBs increased significantly from plankton to sculpins (a type of fish). scilit.com The high octanol-water partition coefficient (Kow) of PCB 138 is a key factor driving this process, as it indicates a strong tendency to partition into lipids rather than water. nih.gov

Quantification of Trophic Level Enrichment and Biomagnification Factors (BMFs)

The extent of biomagnification is quantified using metrics such as the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF), also referred to as a food web magnification factor. nih.govifremer.fr A BMF represents the ratio of a contaminant's concentration in a predator to its concentration in the predator's prey. oup.com A TMF is determined from the slope of the regression between the log-transformed contaminant concentration and the trophic level for a range of species in a food web. oup.com A BMF or TMF value greater than 1 indicates that the chemical is biomagnifying. oup.com

The trophic level of an organism is typically determined by analyzing the stable isotope ratio of nitrogen (δ15N). nih.gov Heavier isotopes of nitrogen enrich in a predictable, stepwise manner up the food chain. nih.gov Numerous studies have found a significant positive correlation between δ15N values and the concentration of PCB 138, providing clear evidence of its trophic enrichment. psu.edunih.gov

Table 2: Key Metrics for Quantifying Trophic Transfer of PCB 138

| Metric | Definition | Significance for PCB 138 | Citation |

| Biomagnification Factor (BMF) | Ratio of contaminant concentration in a predator to that in its prey. | A BMF > 1 indicates biomagnification. BMFs for similar congeners are high. | ifremer.fr, oup.com |

| Trophic Magnification Factor (TMF) | Calculated from the slope of log-contaminant concentration vs. trophic level across a food web. | A TMF > 1 indicates biomagnification. The TMF for total PCBs has been measured at 1.6 in some systems. | nih.gov, oup.com |

| Trophic Level (TL) | An organism's position in a food web. | Determined using δ15N analysis. PCB 138 concentrations are positively correlated with TL. | psu.edu, nih.gov |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's lipophilicity. | The high Kow of PCB 138 (log Kow > 6.5) is a primary driver of its biomagnification potential. | nih.gov |

Modeling of Food Web Bioaccumulation and Trophic Transfer

To better understand and predict the behavior of this compound in ecosystems, scientists use food web bioaccumulation models. cyf-kr.edu.plnih.gov These mathematical models simulate the uptake, transfer, and accumulation of chemicals like PCB 138 through the different components of a food web. cyf-kr.edu.pl They are crucial tools for assessing the ecological risks posed by persistent organic pollutants. nih.gov

These models can range from simple steady-state models to more complex, mechanistic frameworks. cyf-kr.edu.pl They typically incorporate a wide range of parameters, including:

Chemical Properties : Such as the octanol-water partition coefficient (Kow), which governs how the chemical partitions between water and lipids. cyf-kr.edu.pl

Environmental Factors : Including water temperature and contaminant concentrations in water and sediment. cyf-kr.edu.pl

Organism-Specific Parameters : Such as lipid content, diet composition, feeding and growth rates, and respiration. cyf-kr.edu.pl

By integrating these factors, models can calculate the expected PCB concentrations in various species within an ecosystem, from invertebrates to fish, birds, and mammals. nih.gov The performance of these models is often evaluated by comparing their predictions to concentrations measured in field-collected samples. nih.gov For instance, a food web model for the Baltic Sea successfully predicted PCB concentrations that were, on average, within a factor of two of measured values. cyf-kr.edu.plnih.gov

Modeling studies have confirmed that recalcitrant substances like PCB 138 biomagnify in food webs. psu.edu These models are not only used for predictive purposes but also to identify which parameters have the most significant influence on bioaccumulation. Sensitivity analyses have shown that for high-Kow compounds like PCB 138, organism-specific factors such as feeding rate, growth rate, and lipid content become particularly important at higher trophic levels. cyf-kr.edu.pl

Molecular and Cellular Mechanisms of Action of 2,2 ,3,4,4 ,5 Hexachlorobiphenyl

Aryl Hydrocarbon Receptor (AhR) Activation and Associated Signaling Pathways

While classically, the toxicity of certain "dioxin-like" PCBs is mediated by the aryl hydrocarbon receptor (AhR), the role of di-ortho substituted congeners like PCB 138 is more complex. These congeners are generally considered weak AhR agonists. ratcatinc.com

The general mechanism for AhR activation involves the ligand binding to the cytosolic AhR, a ligand-activated transcription factor. psu.edumdpi.com This binding event causes the receptor to translocate into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). mdpi.com This complex then binds to specific DNA sequences known as dioxin-response elements (DREs) or xenobiotic-response elements (XREs) located in the promoter region of target genes. mdpi.com

A primary target gene of the AhR pathway is Cytochrome P450 1A1 (CYP1A1). mdpi.commdpi.com The induction of CYP1A1 is a well-established biomarker for AhR activation. mdpi.com While potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and coplanar PCBs strongly induce CYP1A1, the activity of di-ortho-substituted PCBs like PCB 138 is significantly lower. ratcatinc.comnih.gov Studies on the closely related pentachlorobiphenyl, PCB 118, have shown it can activate the AhR/Cyp1a1 pathway. researchgate.netnih.gov Furthermore, computational docking studies have been performed to model the binding of PCB 138 to the AhR crystal structure. nih.gov

The potency of dioxin-like compounds is often expressed using the Toxic Equivalency Factor (TEF) concept, which compares the potency of a specific congener to that of the most toxic dioxin, TCDD (TEF = 1). wikipedia.orgeurofins.de This approach is based on a common, receptor-mediated mechanism of action. psu.edu

PCB 138 is a di-ortho substituted PCB, a structural feature that hinders the coplanar conformation typically required for high-affinity binding to the AhR. nih.gov Consequently, its dioxin-like activity is very low. The World Health Organization (WHO) has concluded that there is insufficient in vivo evidence to support the assignment of TEF values for some di-ortho PCBs. nih.govnih.gov Research indicates that while mono-ortho substituted PCBs can act as weak partial agonists, di-ortho substituted PCBs like PCB 128 (2,2',3,3',4,4'-hexachlorobiphenyl) may act as competitive antagonists of the AhR. nih.gov This antagonistic activity could potentially inhibit the response to more potent AhR agonists. nih.gov Therefore, compared to potent dioxin-like PCBs such as the non-ortho PCB 126 (TEF = 0.1), PCB 138 is considered to have negligible dioxin-like potency. nih.gov

| Compound Class | Example Congener | WHO TEF (2005) | Primary Mechanism |

| Dioxin | 2,3,7,8-TCDD | 1 | Potent AhR Agonist |

| Non-ortho PCB | PCB 126 | 0.1 | Potent AhR Agonist |

| Mono-ortho PCB | PCB 118 | 0.00003 | Weak AhR Agonist |

| Di-ortho PCB | PCB 138 | Not assigned | Very Weak Agonist/Antagonist |

Induction of Oxidative Stress and Disruption of Redox Homeostasis

A significant mechanism of PCB-induced cellular damage is the generation of oxidative stress, leading to an imbalance in the cell's redox state. nih.gov

Exposure to PCBs can lead to the excessive production of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. nih.gov One proposed pathway for ROS generation involves the metabolism of PCBs. While less chlorinated biphenyls can be metabolized to hydroquinones and subsequently to reactive semiquinones and quinones, the highly chlorinated PCB 138 is more persistent. nih.gov Another key source of ROS is the induction of cytochrome P450 enzymes, particularly CYP1A1, through the AhR pathway. mdpi.com The enzymatic activity of induced CYPs can lead to the production of ROS during the metabolic process. mdpi.com Studies on the related congener PCB 118 have demonstrated that activation of the AhR/Cyp1a1 pathway leads to increased oxidative stress in tissues. researchgate.netnih.gov This overproduction of ROS can damage cellular components, including lipids, proteins, and DNA. mdpi.com

Cells possess sophisticated antioxidant defense systems to counteract oxidative stress, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway being a central regulator. Nrf2 is a transcription factor that controls the expression of a suite of antioxidant and detoxification enzymes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the antioxidant response element (ARE), leading to the upregulation of protective enzymes.

Research on PCB 118, a mono-ortho PCB structurally similar to PCB 138, has shown that exposure can lead to a significant decrease in Nrf2 expression. researchgate.netnih.gov This inhibition of the Nrf2 pathway occurs concurrently with the activation of the AhR/Cyp1a1 pathway and the aggravation of testicular oxidative stress. researchgate.netnih.gov The downregulation of this critical protective pathway by PCBs can exacerbate the damaging effects of ROS, leading to a compromised cellular antioxidant capacity and enhanced susceptibility to oxidative damage.

Endocrine System Modulation and Receptor Interactions

PCB 138 is recognized as an endocrine-disrupting chemical (EDC), exerting its effects by interfering with hormone signaling pathways, particularly those involving steroid hormone receptors. nih.govresearchgate.netbg.ac.rs Unlike dioxin-like PCBs that act primarily through the AhR, the endocrine effects of non-dioxin-like congeners like PCB 138 occur via different mechanisms. researchgate.net

Studies have demonstrated that PCB 138 has pleiotropic effects, interacting with both estrogen and androgen receptors. ratcatinc.comnih.gov In human breast cancer (MCF-7) cells, which are positive for the estrogen receptor (ER), PCB 138 has been shown to exhibit anti-estrogenic activity. nih.govnih.gov It competes with the natural ligand, 17β-Estradiol, and antagonizes receptor function. ratcatinc.comnih.gov

Furthermore, PCB 138 displays significant anti-androgenic properties. It acts as an antagonist to the androgen receptor (AR). ratcatinc.comnih.gov This antagonistic effect was observed to be dose-dependent in studies using Chinese Hamster Ovary cells co-transfected with the AR. ratcatinc.comnih.gov These findings indicate that PCB 138 can directly interfere with both estrogen and androgen-regulated processes by competing with endogenous hormones for receptor binding. nih.gov

| Receptor | Cell Line | Observed Effect of PCB 138 | IC₅₀ |

| Estrogen Receptor (ER) | MCF-7 | Antagonistic | Not Determined |

| Androgen Receptor (AR) | CHO K1 | Antagonistic | 6.2 μM nih.gov |

Interactions with Thyroid Hormone Pathways

Polychlorinated biphenyls are recognized as thyroid-disrupting chemicals that can interfere with thyroid hormone homeostasis. nih.gov The mechanisms of this disruption are multifaceted and can occur at various levels of the hypothalamic-pituitary-thyroid (HPT) axis. nih.govaltmedrev.com These interferences include inhibiting iodide uptake by the thyroid gland, disrupting thyroid hormone synthesis, binding to transport proteins in the bloodstream, altering hepatic metabolism of thyroid hormones, and modifying their transport across cell membranes and interaction with cellular receptors. altmedrev.com

While specific experimental studies on the direct effects of 2,2',3,4,4',5'-hexachlorobiphenyl on thyroid hormone pathways are limited, research on structurally similar congeners provides insight into its potential mechanisms. For instance, studies on other PCB congeners have demonstrated their ability to decrease circulating levels of thyroxine (T4). nih.gov One proposed mechanism for this is the upregulation of hepatic enzymes responsible for the breakdown of thyroid hormones. nih.gov

A study on 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118) revealed that it can induce thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway, leading to a decrease in the sodium/iodide symporter (NIS) protein and mRNA levels. nih.gov Given the structural similarities among PCB congeners, it is plausible that this compound could exert its effects on the thyroid system through similar molecular pathways.

Estrogen and Androgen Receptor Interactions

The endocrine-disrupting properties of PCBs extend to their interaction with steroid hormone receptors, including estrogen and androgen receptors.

Estrogen Receptor Interactions: Some PCBs and their metabolites have been shown to exhibit estrogenic or anti-estrogenic activity. nih.gov The commercial PCB mixture Aroclor 1221, for example, has been found to cause a significant downregulation in the number of estrogen receptor-beta (ERβ) expressing cells in the anteroventral periventricular nucleus of the rat brain. nih.gov In a study on rockfish, the non-dioxin-like PCB 2,2'4,4'5,5'-hexachlorobiphenyl (PCB 153) was observed to have an estrogenic effect, indicated by increased plasma concentrations of estradiol-17β (E2) and vitellogenin in females. nih.gov This suggests that some PCB congeners may indirectly disrupt the aromatization process. nih.gov Direct data on the estrogen receptor binding affinity and subsequent signaling alterations for this compound specifically is not extensively documented in the reviewed literature.

Androgen Receptor Interactions: Several PCB congeners have been identified as antagonists of the androgen receptor (AR). An in vitro study examining the effects of various PCBs on AR-mediated transcription found that specific congeners, including the structurally similar 2,2',3',4,4',5'-hexachlorobiphenyl (PCB 138), can antagonize the transcriptional activation induced by the natural ligand dihydrotestosterone (B1667394) (DHT). wikipedia.org The mechanism for this antagonism is believed to be the direct binding of these PCB congeners to the ligand-binding domain of the AR. wikipedia.org This interaction with the AR highlights a significant pathway through which this compound may exert its endocrine-disrupting effects.

Disruption of Cellular Signaling and Communication

Gap Junction Intercellular Communication (GJIC) Inhibition

A significant non-dioxin-like effect of certain PCBs is the inhibition of gap junction intercellular communication (GJIC), a critical process for maintaining tissue homeostasis by allowing the direct exchange of ions and small molecules between adjacent cells. nih.gov Non-coplanar PCBs, a category that includes this compound, have been identified as potent inhibitors of GJIC. nih.gov

Research on the model non-coplanar congener 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) has provided detailed insights into the mechanism of GJIC inhibition. Treatment of rat liver epithelial cells with PCB 153 leads to a sustained inhibition of GJIC. nih.gov This is associated with a gradual loss of the primary gap junction protein, connexin 43 (Cx43), and a reduction in the number of gap junction plaques at the plasma membrane. nih.gov The degradation of Cx43 is a complex process involving both proteasomal and lysosomal activities. nih.gov Furthermore, PCB 153 has been shown to activate mitogen-activated protein kinases (ERK1/2), which leads to the hyperphosphorylation of Cx43, a step that can signal for its internalization and degradation. nih.gov The inhibition of signaling pathways involving Src kinases and phosphatidylcholine-specific phospholipase C (PC-PLC) has been found to block the inhibitory effects of non-coplanar PCBs on GJIC, suggesting these are key upstream regulators. nih.gov

While direct experimental data for this compound is not as abundant, its structural classification as a non-coplanar PCB suggests it likely shares this mechanism of disrupting cellular communication through the inhibition of GJIC.

Epigenetic Modifications Induced by this compound

Epigenetic modifications, such as DNA methylation and histone modifications, are crucial for regulating gene expression without altering the DNA sequence itself. Environmental exposures, including to PCBs, have been shown to induce epigenetic changes that can have long-lasting effects on health.

Alterations in DNA Methylation and Histone Modification

DNA Methylation: Exposure to PCBs has been associated with alterations in DNA methylation patterns. nih.govnih.gov For instance, prenatal exposure to 2,3',4,4',5-pentachlorobiphenyl (PCB 118) in mice was found to alter the DNA methylation status of imprinted genes in the oocytes of the offspring. nih.gov Another study on PCB 118 showed that it could decrease global DNA methylation levels in the testes of male offspring. nih.gov This was accompanied by a reduction in the expression of DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B). nih.gov Exposure to 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) has also been shown to cause widespread DNA hypomethylation in the testis of adult zebrafish. nih.gov While these studies on other PCB congeners suggest a potential for this compound to affect DNA methylation, direct experimental evidence for this specific congener is currently limited.

Histone Modification: Histone modifications, including acetylation and methylation, play a fundamental role in chromatin structuring and gene transcription. researchgate.net These modifications can either promote transcriptionally active (euchromatin) or inactive (heterochromatin) chromatin states. mdpi.com While the general mechanisms of histone modification are well-understood, specific studies detailing the alterations in histone modification patterns directly induced by this compound are not readily available in the current body of scientific literature.

Implications for Gene Regulation

The epigenetic changes induced by PCBs have significant implications for the regulation of gene expression. Alterations in DNA methylation at promoter regions or other regulatory elements can lead to the silencing or activation of genes. The observed changes in the expression of DNA methyltransferases following PCB exposure suggest a widespread impact on the machinery that maintains epigenetic marks. nih.gov

Similarly, any potential alterations in histone modification patterns by this compound would directly influence chromatin accessibility and, consequently, the transcription of genes involved in a multitude of cellular processes. For example, exposure of zebrafish embryos to 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) resulted in thousands of differentially expressed genes, with pathways related to circadian rhythm and signaling pathways like FoxO signaling being particularly affected. oup.comnih.gov This highlights how a single congener can have a broad impact on gene regulation, likely through a combination of the mechanisms discussed, including receptor-mediated signaling and epigenetic modifications. The disruption of these fundamental regulatory processes underscores the potential for this compound to contribute to adverse health outcomes.

Neurodevelopmental and Immunological Mechanisms at the Cellular Level

The cellular and molecular basis for the neurodevelopmental and immunological consequences of exposure to this compound involves direct and indirect actions on neural and immune cells, respectively. These interactions can lead to altered cellular signaling, function, and ultimately contribute to the adverse health effects observed with PCB exposure.

Molecular Targets in Neural Cells and Pathways

This compound has been shown to interfere with critical signaling pathways within the central nervous system. A primary target is the glutamate-nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway in cerebellar neurons. acs.orgnih.gov Chronic exposure to PCB 138 impairs the function of this pathway, which is crucial for cognitive processes. acs.orgnih.gov The compound has been demonstrated to impair this pathway at nanomolar concentrations, with a reported EC50 of 2 nM for the reduction in the activation of the entire pathway in response to N-methyl-d-aspartate (NMDA) receptor activation. acs.orgnih.gov

The mechanism of this impairment is multifaceted. While PCB 138, along with other PCBs, increases basal levels of nitric oxide, it specifically leads to an increase in basal cGMP levels. acs.orgnih.gov However, it also decreases the activation of soluble guanylate cyclase by nitric oxide, a key enzyme in the cGMP pathway. acs.orgnih.gov This disruption of the glutamate-NO-cGMP pathway is considered a significant contributor to the cognitive deficits observed after perinatal PCB exposure. acs.orgnih.gov

Furthermore, studies on other hexachlorobiphenyls suggest that these compounds can inhibit gap junctional intercellular communication (GJIC) in neural stem cells. nih.gov This is accompanied by a dose-dependent decrease in the expression of connexin 43, a protein essential for forming these gap junctions. nih.gov Inhibition of GJIC can disrupt cellular homeostasis and may interfere with the differentiation and proliferation of neural stem cells. nih.gov

Polychlorinated biphenyls, as a class, are also known to induce oxidative stress in astrocytes, the most abundant glial cells in the brain. nih.gov This is characterized by an increase in reactive oxygen species and a depletion of glutathione (B108866) reserves. nih.gov While astrocytes can mount an antioxidant response and increase glucose uptake and ATP production at lower concentrations of PCBs, higher concentrations can overwhelm these compensatory mechanisms. nih.gov Although not specific to PCB 138, these findings highlight a potential mechanism of neurotoxicity for this congener as well. PCBs are also known to disrupt cellular Ca2+ homeostasis through increased ryanodine (B192298) binding to calcium channels. wikipedia.org

Table 1: Effect of this compound on the Glutamate-NO-cGMP Pathway in Cerebellar Neurons

| Parameter | Effect of this compound | EC50 | Reference |

| Glutamate-NO-cGMP Pathway Activation | Impairment | 2 nM | acs.orgnih.gov |

| Basal Nitric Oxide (NO) Levels | Increase | Not Reported | acs.orgnih.gov |

| Basal cyclic GMP (cGMP) Levels | Increase | Not Reported | acs.orgnih.gov |

| Soluble Guanylate Cyclase Activation by NO | Decrease | Not Reported | acs.orgnih.gov |

Cellular Immune Response Modulation

The immunomodulatory effects of this compound and other PCBs are complex, involving interactions with various components of the immune system. While direct studies on the cellular immune response to PCB 138 are limited, research on PCBs as a group indicates significant modulation of immune cell function.

Exposure to PCBs has been linked to the release of proinflammatory cytokines. nih.gov For instance, PCBs can induce a peripheral inflammatory response associated with an increase in cytokines such as interleukin-6 (IL-6). nih.gov This upregulation of inflammatory mediators can be triggered through the activation of the aryl hydrocarbon receptor (AhR), which in turn can influence inflammation-related pathways like nuclear factor kappa B (NF-κB). nih.gov

Studies on the effects of PCB 138 on adipocytes have shown that it can prevent tumor necrosis factor-α (TNF-α)-induced apoptosis and necroptosis. nih.gov This is associated with an increased expression of anti-apoptotic proteins like survivin. nih.gov While this study was not on immune cells, it points to a potential mechanism by which PCB 138 could interfere with cell death pathways, which are critical for the regulation of immune responses.

The viability of different cell lines in response to PCB 138 can vary. For example, in MCF-7 breast cancer cells, low concentrations of PCB 138 reduced cell viability, while higher concentrations up to 1 µM led to a gradual increase in viability, followed by a decrease at even higher concentrations. nih.gov In contrast, the viability of MDA-MB-231 cells was not significantly affected by PCB 138. nih.gov These findings suggest that the cellular response to this compound is cell-type specific.

Table 2: Reported Cellular Effects of Polychlorinated Biphenyls (PCBs)

| Cellular Process | Effect of PCBs | Specific Congener(s) Studied | Reference |

| Proinflammatory Cytokine Release | Induction (e.g., IL-6) | General PCBs | nih.gov |

| Gap Junctional Intercellular Communication | Inhibition | 2,2',4,4',5,5'-Hexachlorobiphenyl | nih.gov |

| Connexin 43 Expression | Decrease | 2,2',4,4',5,5'-Hexachlorobiphenyl | nih.gov |

| Oxidative Stress in Astrocytes | Induction | General PCBs | nih.gov |

| Apoptosis/Necroptosis in Adipocytes | Prevention (TNF-α-induced) | This compound (PCB 138) | nih.gov |

Structure Activity Relationships Sar and Comparative Ecotoxicology of 2,2 ,3,4,4 ,5 Hexachlorobiphenyl

Structure-Activity Relationships Governing Environmental Fate and Biotransformation

The persistence and transformation of PCB-138 in the environment are dictated by the number and placement of its chlorine atoms.

Influence of Chlorination Pattern and Position on Persistence and Degradation

The environmental persistence of polychlorinated biphenyls (PCBs) is largely a result of the inability of natural microorganisms to metabolize them at a significant rate. epa.gov Generally, the rate of biodegradation decreases as the number of chlorine atoms increases. nih.gov For instance, studies have shown that pentachlorinated biphenyls like PCB-101 degrade faster than hexachlorinated congeners such as PCB-138. pjoes.com After 96 hours of oxidation by Fenton's reagent, 23% of the initial amount of PCB-138 remained, indicating its significant resistance to degradation. pjoes.com

The position of chlorine atoms on the biphenyl (B1667301) rings is also a critical factor. The degradation of PCBs can occur through two main biologically mediated processes: anaerobic and aerobic. epa.gov Anaerobic dechlorination, which involves the removal of chlorine atoms, is a crucial first step for highly chlorinated PCBs, making them more susceptible to subsequent aerobic degradation. epa.gov However, the specific chlorination pattern of PCB-138, with chlorines at the 2,2',3,4,4',5' positions, contributes to its stability.

The degradation of PCBs is dependent on the complexity of the congener and the types of microorganisms present. epa.gov The high number of chlorine atoms in PCB-138 makes it a poor substrate for metabolic breakdown by many organisms. nih.gov

Ortho-Substitution Effects on Metabolic Stability and Bioavailability

The presence of chlorine atoms at the ortho positions (2, 2', 6, and 6') of the biphenyl structure significantly influences the metabolic stability and bioavailability of PCBs. For 2,2',3,4,4',5'-Hexachlorobiphenyl, the two ortho-chlorines at positions 2 and 2' hinder the free rotation around the bond connecting the two phenyl rings. This steric hindrance makes it more difficult for enzymes, such as cytochrome P450, to access and metabolize the molecule.

Studies on fish have shown that the elimination of PCBs is enhanced for congeners with fewer chlorine atoms and no ortho-substitutions. nih.gov The half-life of PCBs in whole fish increases as the number of chlorine atoms increases, and the presence of ortho-chlorines further contributes to this persistence. nih.gov The lack of adjacent unsubstituted carbon atoms, a feature of PCB-138's structure, also profoundly decreases the rate of metabolism and excretion. nih.gov

The lipophilic nature of PCBs, including PCB-138, means they have low water solubility and tend to adhere strongly to soil and sediment, which can decrease their bioavailability to microorganisms for degradation. wikipedia.org

Structure-Activity Relationships for Molecular and Cellular Interactions

The specific arrangement of chlorine atoms in PCB-138 dictates how it interacts with cellular components, leading to various biological effects.

Correlating Molecular Structure with AhR Binding Affinity and Activation

The Aryl hydrocarbon Receptor (AhR) is a key protein involved in mediating the toxic effects of many halogenated aromatic hydrocarbons. nih.gov The binding affinity of a PCB congener to the AhR is highly dependent on its structure. For strong AhR binding, a PCB must be able to assume a planar or coplanar conformation, a state that is hindered by the presence of ortho-chlorine atoms. wikipedia.org

PCBs that are potent ligands for the AhR typically have chlorine substitutions at the para (4, 4') and at least one meta (3, 3', 5, 5') position in both phenyl rings, and lack ortho-chloro substituents. epa.gov Congeners like 3,3',4,4'-tetrachlorobiphenyl, 3,3',4,4',5-pentachlorobiphenyl (B1202525), and 3,3',4,4',5,5'-hexachlorobiphenyl (B73661) are potent AhR agonists due to their ability to adopt a coplanar structure. epa.govnih.gov

This compound (PCB-138) is classified as a non-dioxin-like PCB because its two ortho-chlorines prevent it from achieving the planarity required for high-affinity AhR binding. nih.gov While it has very low to no AhR binding affinity itself, it is important to note that some mono-ortho substituted PCBs can exhibit weak AhR agonism. nih.govresearchgate.net Studies have shown an excellent correlation between the AhR binding avidities of PCBs and their potencies as inducers of enzymes like aryl hydrocarbon hydroxylase (AHH). nih.gov The order of activity generally follows: coplanar PCBs > mono-ortho coplanar PCBs > di-ortho coplanar PCBs. nih.gov

SAR for Non-AhR Mediated Mechanisms (e.g., oxidative stress induction)

Due to its limited ability to activate the AhR, the biological effects of PCB-138 are primarily mediated through non-AhR dependent pathways. These mechanisms include the induction of oxidative stress and interference with intracellular signaling pathways.

Non-dioxin-like PCBs can interfere with calcium homeostasis and activate protein kinase C. osti.gov Some studies suggest that PCBs can induce cellular injury and proliferation through the generation of reactive oxygen species (ROS) due to disruptions in cytochrome P450 oxygenase activity, calcium homeostasis, and glutathione (B108866) S-transferases. wikipedia.org For instance, both dioxin-like and non-dioxin-like PCBs have been observed to cause cytotoxicity associated with increased production of reactive oxygen species and apoptosis. osti.gov

Comparative Studies with Other PCB Congeners and Related Halogenated Compounds

Comparing PCB-138 to other PCBs and halogenated compounds highlights the significance of its specific structure.

As a di-ortho substituted hexachlorobiphenyl, PCB-138 is less toxic in terms of dioxin-like effects than non-ortho or mono-ortho substituted congeners. For example, coplanar PCBs like PCB-126 (3,3',4,4',5-pentachlorobiphenyl) are potent AhR agonists and exhibit significant dioxin-like toxicity. nih.govnih.gov In contrast, the toxicity of non-dioxin-like PCBs like PCB-138 is mediated by different mechanisms. osti.govresearchgate.net

Studies comparing the toxicity of individual congeners have revealed different effects. For example, developmental exposure to PCB-52 (a tetrachlorobiphenyl) affected locomotor activity in rats, while PCB-138 and PCB-180 (a heptachlorobiphenyl) had different or no effects, sometimes in a sex-specific manner. nih.gov

Furthermore, interactions between different congeners can lead to synergistic effects. For instance, co-administration of PCB-153 with the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) resulted in a strong synergistic increase in hepatic porphyrin accumulation in rats, an effect not seen with PCB-153 alone. nih.gov

The table below provides a comparative overview of selected PCB congeners and their properties.

| Compound Name | PCB Number | Structure | AhR Binding Affinity | Primary Mechanism of Action |

|---|---|---|---|---|

| This compound | 138 | Di-ortho hexachlorobiphenyl | Very Low/Negligible | Non-AhR mediated (e.g., oxidative stress) |

| 3,3',4,4',5-Pentachlorobiphenyl | 126 | Non-ortho pentachlorobiphenyl | High | AhR mediated (Dioxin-like) |

| 2,3',4,4',5-Pentachlorobiphenyl (B1678578) | 118 | Mono-ortho pentachlorobiphenyl | Low to Moderate | Mixed (AhR and non-AhR) |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (B50431) | 153 | Di-ortho hexachlorobiphenyl | Very Low/Negligible | Non-AhR mediated |

| 3,3',4,4'-Tetrachlorobiphenyl | 77 | Non-ortho tetrachlorobiphenyl | High | AhR mediated (Dioxin-like) |

Differences in Environmental Behavior and Accumulation

This compound, also known as PCB 138, is a specific congener of polychlorinated biphenyls (PCBs), a group of synthetic organic compounds that are recognized as persistent organic pollutants (POPs). nih.govnih.gov The environmental fate and bioaccumulation potential of PCB 138 are dictated by its distinct physicochemical properties, which are a direct result of its chlorine substitution pattern. wikipedia.org

The behavior of PCB congeners in the environment is strongly influenced by their lipophilicity (fat-loving nature), which is measured by the octanol-water partition coefficient (Kow). wikipedia.org For PCB 138, the logarithm of this coefficient (log Kow) is estimated to be 7.2, indicating a very high tendency to partition from water into fatty tissues of organisms and to adsorb to organic matter in soils and sediments. nih.gov This high lipophilicity is a primary driver of its persistence and bioaccumulation. nih.govwikipedia.org

Furthermore, the molecular structure of PCB 138, with chlorine atoms at two ortho, three meta, and one para position, makes it relatively resistant to metabolic breakdown. This resistance to degradation, combined with its low water solubility and low vapor pressure, contributes to its long-term persistence in the environment and its propensity for long-range atmospheric transport. wikipedia.orgnih.gov Consequently, PCB 138 is one of the most prevalent PCB congeners found in environmental samples, including air, water, soil, and biota, and it biomagnifies through the food web, leading to significant concentrations in apex predators. nih.gov

Table 1: Physicochemical Properties of this compound (PCB 138)

| Property | Value |

| Molecular Formula | C₁₂H₄Cl₆ nih.gov |

| Molecular Weight | 360.9 g/mol nih.gov |

| CAS Number | 35065-28-2 sigmaaldrich.com |

| Log Kow (Octanol-Water Partition Coefficient) | 7.2 nih.gov |

| Water Solubility | Very low wikipedia.org |

| Vapor Pressure | 4.0 x 10⁻⁶ mm Hg at 25°C nih.gov |

This table summarizes key physicochemical properties of PCB 138 that influence its environmental behavior.

Distinct Molecular Mechanisms of Action and Toxicological Profiles

The toxicological effects of PCBs are highly dependent on the specific arrangement of chlorine atoms on the biphenyl rings, leading to different mechanisms of action. nih.gov PCBs are broadly categorized as either "dioxin-like" or "non-dioxin-like."

Dioxin-like PCBs can adopt a flat (planar) configuration, allowing them to bind to the aryl hydrocarbon receptor (AhR). This binding triggers a cascade of toxic responses. In contrast, this compound is classified as a non-dioxin-like PCB. The presence of two chlorine atoms in the ortho positions (2 and 2') forces the two phenyl rings to twist relative to each other, preventing the planar conformation necessary for high-affinity AhR binding. nih.gov

The toxic effects of PCB 138 are therefore not mediated by the AhR pathway but through other, less understood, mechanisms. Research points to several non-dioxin-like mechanisms, including the disruption of intracellular signaling pathways, interference with calcium homeostasis, and alterations of neurotransmitter systems. ewg.org There is evidence that non-dioxin-like PCBs can perturb cell functions by affecting protein kinase C (PKC) translocation, a process crucial for normal neuronal growth and function. nih.gov PCB 138 is known to be an endocrine disruptor and has been associated with neurotoxic effects, such as impaired cognitive development and motor function in animal studies. ewg.orgcarlroth.com

Table 2: Toxicological Profile of this compound (PCB 138)

| Toxicological Endpoint | Description |

| AhR Binding | Low affinity; classified as a non-dioxin-like PCB. nih.gov |

| Neurotoxicity | Associated with impaired psychomotor development and brain and nervous system effects. ewg.org |

| Endocrine Disruption | Known endocrine disruptor for human health. carlroth.com |

| Immunotoxicity | Limited evidence of immune system toxicity in humans. ewg.org |

This table outlines the key toxicological characteristics and mechanisms of action for PCB 138.

Mixture Ecotoxicology of this compound with Other Environmental Contaminants

In natural ecosystems, organisms are never exposed to a single chemical in isolation. Instead, they encounter complex mixtures of various contaminants. numberanalytics.com Understanding the combined toxic effects of these mixtures is a critical aspect of ecotoxicology, as the interactions between chemicals can significantly alter their individual toxicities. numberanalytics.com The study of mixture ecotoxicology involving PCB 138 is essential for a realistic environmental risk assessment.

Research into Additive, Synergistic, and Antagonistic Interactions

The interactions between chemicals in a mixture can be classified into three main types:

Additive: The combined effect is equal to the sum of the individual effects of each chemical. numberanalytics.com

Synergistic: The combined effect is greater than the sum of the individual effects. numberanalytics.com

Antagonistic: The combined effect is less than the sum of the individual effects. numberanalytics.com

Research into the mixture effects of PCB 138 has revealed complex interactions with other persistent organic pollutants. For instance, studies have investigated the combined effects of non-dioxin-like PCBs, like PCB 138, with other contaminants such as polybrominated diphenyl ethers (PBDEs), which are flame retardants also found ubiquitously in the environment.

One study examined the cytotoxic effects of mixtures containing a non-dioxin-like PCB (PCB 153, which is structurally similar to PCB 138) and two different PBDE congeners on human neuroblastoma cells. The results showed a predominantly synergistic effect, meaning the toxicity of the mixture was greater than what would be expected from the individual compounds alone. nih.gov This suggests that co-exposure to certain PCBs and PBDEs could lead to enhanced neurotoxicity. nih.gov

Conversely, interactions between non-dioxin-like and dioxin-like PCBs can sometimes be antagonistic. Studies have shown that binary mixtures of active PCB congeners often interact in a dose-additive manner. nih.gov However, the presence of multiple compounds complicates predictions. The specific combination of chemicals, their relative concentrations, and the biological endpoint being measured all influence the nature of the interaction. nih.govnih.gov These findings underscore the importance of considering contaminant mixtures in toxicological assessments to avoid underestimating environmental health risks. numberanalytics.comnih.gov

Ecological Risk Assessment Methodologies and Research for 2,2 ,3,4,4 ,5 Hexachlorobiphenyl

Methodologies for Assessing Ecological Exposure to 2,2',3,4,4',5'-Hexachlorobiphenyl

The ecological risk assessment for this compound involves a multi-faceted approach, combining environmental monitoring and sophisticated exposure modeling to understand its fate and transport in the environment.

Environmental Monitoring Programs and Data Interpretation

Environmental monitoring programs are crucial for determining the presence and concentration of this compound in various environmental compartments. These programs often involve the collection of samples from water, sediment, soil, and biota. For instance, a study in Victoria Land, Antarctica, detected PCB 138 in lake sediment, soil, and vegetation mats, confirming its long-range atmospheric transport to even the most remote ecosystems. nih.gov In this study, PCB concentrations ranged from less than 0.003 to 0.807 ng/g, with congener 138 being one of the most abundant. nih.gov

Interpreting the data from these monitoring programs requires comparing residue levels across different geographical regions and matrices. wur.nl However, the interpretation can be complicated by the simultaneous presence of other environmental contaminants that may act synergistically or antagonistically with PCB 138. wur.nl Furthermore, analytical techniques and sampling procedures can significantly influence the reliability of the data. wur.nl

Exposure Modeling in Aquatic and Terrestrial Ecosystems

Exposure modeling is a vital tool for predicting the bioaccumulation of this compound in food webs. nih.govepa.gov These models can simulate the transfer of the compound from sediment and water into organisms at different trophic levels. epa.gov A common approach utilizes a combination of field-based measurements and bioaccumulation models to evaluate exposure in various species. nih.gov

For aquatic ecosystems, food web bioaccumulation models can simulate PCB accumulation through both sediment and water exposure routes, provided there is adequate information on the diet of the species being studied. epa.gov In terrestrial ecosystems, which have been less studied than marine environments, persistent organic pollutants like PCB 138 are also a concern. nih.gov The modeling of PCB transport and fate in these ecosystems is complex, often requiring separate models for abiotic and biotic processes. epa.gov

Ecotoxicological Endpoints in Wild Fauna

This compound exerts a range of toxic effects on both aquatic and terrestrial wildlife. The severity of these effects is often dependent on the species, dose, and duration of exposure.

Effects on Aquatic Organisms (e.g., fish, invertebrates)

In fish, PCBs, including hexachlorobiphenyls, are known to cause a variety of adverse effects such as reproductive failure, developmental toxicity, immunotoxicity, and liver damage. epa.gov A critical review of the ecotoxicology of PCBs in fish suggests that while biomarkers of exposure, like the induction of the cytochrome P450 monooxygenase system, are frequently observed, consistent reports of actual damage to biomolecules are less common. nih.gov However, some studies have shown that exposure to specific hexachlorobiphenyl congeners can lead to significant biological responses. For example, in rainbow trout, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) was shown to induce hepatic EROD activity and CYP1A protein levels. nih.gov There is limited evidence to suggest that PCBs have had widespread effects on the health or survival of wild fish populations at current environmental concentrations. nih.gov

| Organism | Compound | Observed Effect | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Induction of hepatic EROD activity and CYP1A protein. | nih.gov |

| General Fish Populations | Polychlorinated Biphenyls (PCBs) | Potential for reproductive failure, developmental toxicity, immunotoxicity, and liver damage. | epa.gov |

Effects on Terrestrial Wildlife (e.g., birds, mammals)

Birds exposed to PCBs can experience a range of detrimental effects, including reproductive failure, eggshell thinning, and behavioral abnormalities. nih.govnih.gov Organochlorine pollutants, including certain PCB congeners, have been identified as environmental estrogens that can disrupt the endocrine system of birds. nih.gov In a study on American kestrels, exposure to PCB 153 led to increased aminopyrine (B3395922) N-demethylase and aldrin (B1666841) epoxidase activities in the liver. ca.gov

In mammals, the effects of hexachlorobiphenyls have been studied in various animal models. In rats, oral exposure to 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) resulted in an enlarged, fatty liver, increased hepatic microsomal enzyme activities, and a reduction in hepatic and pulmonary vitamin A. nih.gov This congener also caused dose-dependent histological changes in the thyroid and liver. nih.gov In mice, perinatal exposure to PCB 153 was found to potentially reduce habituation and cause aggression in males, although these effects were not statistically significant. nih.gov Studies on ewes have shown that PCB 153 can affect the vascular endothelial growth factor (VEGF) system in the choroid plexus, which is involved in cerebrospinal fluid production. nih.gov

| Organism | Compound | Observed Effect | Reference |

|---|---|---|---|

| American Kestrel | 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Increased hepatic aminopyrine N-demethylase and aldrin epoxidase activities. | ca.gov |

| Rats | 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Enlarged fatty liver, increased hepatic microsomal enzyme activities, reduced vitamin A, histological changes in thyroid and liver. | nih.gov |

| Mice | 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Potential for reduced habituation and increased aggression in males. | nih.gov |

| Ewes | 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Affected the VEGF/VEGFR system in the choroid plexus. | nih.gov |

Development and Application of Ecological Biomarkers of Exposure and Effect

Ecological biomarkers are essential tools for assessing the exposure to and effects of this compound in wildlife. These biomarkers can provide early warning signals of potential ecological damage.

Biomarkers of exposure confirm that an organism has been in contact with the chemical. For PCB 138, its presence in tissues such as blood serum or fat is a direct biomarker of exposure. researchgate.netnih.gov For instance, a study on Flemish adolescents identified PCB 138 in serum, which was then correlated with immunological biomarkers. nih.gov

Biomarkers of effect indicate a biological response to the chemical exposure. A well-established biomarker for exposure to certain PCBs is the induction of cytochrome P4501A (CYP1A) enzymes, often measured as ethoxyresorufin-O-deethylase (EROD) activity. epa.govnih.gov In rainbow trout, exposure to a hexachlorobiphenyl congener led to a dose-dependent increase in EROD activity. nih.gov Other biomarkers of effect include changes in the levels of immunoglobulins (e.g., IgA and IgG) and alterations in the percentages of certain immune cells. nih.gov In a study of adolescents, serum levels of marker PCBs, including PCB 138, were negatively associated with IgG levels. nih.gov Furthermore, gene expression studies have identified several potential signature biomarkers of PCB exposure effects, including genes involved in cardiovascular, metabolic, and neurobehavioral pathways. nih.gov

| Biomarker Type | Biomarker | Organism/Study Population | Finding | Reference |

|---|---|---|---|---|

| Exposure | PCB 138 in cord blood | Human (Flemish birth cohorts) | Median level of 15.8 ng/g lipid. | researchgate.net |

| Effect | Cytochrome P4501A (CYP1A) induction (EROD activity) | Rainbow Trout | Increased with exposure to a hexachlorobiphenyl congener. | nih.gov |

| Effect | Immunoglobulin G (IgG) levels | Human (Flemish adolescents) | Negative association with serum levels of marker PCBs, including PCB 138. | nih.gov |

| Effect | Gene expression (e.g., RRAD, MYC, CYP1A2) | Human (PCB-exposed population) | Identified as potential signature biomarkers of PCB exposure effects. | nih.gov |

Conceptual Frameworks and Advanced Modeling in Ecological Risk Assessment

The ecological risk assessment of this compound, a specific polychlorinated biphenyl (B1667301) (PCB) congener also known as PCB 138, relies on structured conceptual frameworks and sophisticated modeling to predict its environmental fate and effects. These methodologies provide a systematic approach to understanding the potential for harm to ecosystems.

Conceptual Frameworks in Ecological Risk Assessment

A conceptual framework for ecological risk assessment is a foundational tool that outlines the relationships between a stressor, in this case, this compound, and the ecological components it may affect. ornl.gov This framework is the initial step in the problem formulation phase of an assessment, presenting a working hypothesis of how the contaminant might impact the environment. ornl.gov

The United States Environmental Protection Agency (EPA) has developed a framework that is widely used. rmpcecologia.comepa.gov It is designed to be flexible to accommodate a wide range of stressors, including chemical, physical, and biological agents. rmpcecologia.comepa.gov The framework is conceptually similar to that used for human health risk assessment but places a distinct emphasis on several key areas: it can consider effects beyond single individuals to populations, communities, and entire ecosystems, and it acknowledges that there is no single, universally applicable set of ecological values to be protected. epa.gov

A typical conceptual model includes:

Sources and Stressors: Identifying the origin of this compound, such as industrial discharges, legacy contamination from commercial PCB mixtures like Aroclors, or atmospheric deposition. nih.govgreenfacts.org

Transport and Fate: Describing how the compound moves through the environment. Due to its properties, it tends to attach to organic matter and sediments in aquatic environments and can be transported long distances in the atmosphere. greenfacts.org

Exposure Pathways: Detailing the routes by which ecological receptors come into contact with the chemical. For this compound, a primary pathway is the ingestion of contaminated food. nih.govgreenfacts.org

Ecological Receptors: Identifying the organisms, populations, or communities that may be affected. This includes a wide range of species from invertebrates to fish, birds, and mammals. greenfacts.org

Assessment Endpoints: Defining the specific ecological attributes that are to be protected, such as the reproductive success of a fish population or the health of a benthic community. nih.gov

Frameworks like the Driver-Pressure-State-Condition-Response (DPSCR) model also serve to structure assessments by linking human activities (drivers) to environmental stressors and their ultimate ecological effects. nih.gov

Advanced Modeling in Ecological Risk Assessment

Advanced modeling is crucial for quantifying the exposure and potential risks of this compound, especially given its persistence and tendency to bioaccumulate.

Bioaccumulation and Food Web Models:

Bioaccumulation is the process by which organisms accumulate contaminants like PCBs from their environment over time, and biomagnification is the process where these concentrations increase at successively higher levels in the food chain. greenfacts.org this compound is known to bioaccumulate in the fatty tissues of living organisms. nih.gov

Food web models are essential for understanding biomagnification. vliz.be They simulate the transfer of the contaminant through different trophic levels, from primary producers like plankton to top predators. vliz.beresearchgate.net Research has shown that bioaccumulation factors (BAFs) for PCBs can be significantly higher than predicted by simple equilibrium partitioning based on the octanol-water partition coefficient (Kow), highlighting the importance of trophic transfer and biomagnification in determining the actual exposure of organisms. researchgate.net

Partitioning and Bioavailability Models: